molecular formula C12H14O4S B12611415 Methyl 2-(cyclobutylsulfonyl)benzoate CAS No. 918810-34-1

Methyl 2-(cyclobutylsulfonyl)benzoate

Cat. No.: B12611415
CAS No.: 918810-34-1
M. Wt: 254.30 g/mol
InChI Key: NZXXHNIGEWVGGE-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylsulfonyl)benzoate is an organic compound characterized by a benzoate ester functional group attached to a cyclobutylsulfonyl moiety

Properties

CAS No.

918810-34-1

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

methyl 2-cyclobutylsulfonylbenzoate

InChI

InChI=1S/C12H14O4S/c1-16-12(13)10-7-2-3-8-11(10)17(14,15)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3

InChI Key

NZXXHNIGEWVGGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyclobutylsulfonyl)benzoate typically involves the esterification of 2-(cyclobutylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to methyl 2-(cyclobutylsulfonyl)benzoate may exhibit significant anticancer properties. The sulfonamide derivatives have been shown to inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth. For instance, sulfone compounds have been identified as potential inhibitors of the JAK-STAT signaling pathway, which is crucial in various cancers .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis. Research has demonstrated that sulfonyl derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain .
  • Neuroprotective Properties :
    • There is emerging evidence suggesting that this compound may possess neuroprotective effects. Its structural features allow it to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a library of sulfone derivatives, including this compound, revealed promising anticancer activity against various cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to existing chemotherapeutics .

Case Study 2: Anti-inflammatory Research

Toxicological Considerations

While the therapeutic potential of this compound is significant, understanding its toxicity profile is crucial for safe application in clinical settings. Preliminary studies indicate low cytotoxicity at therapeutic doses; however, further investigations are needed to establish comprehensive safety data across different biological systems .

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits.

Biological Activity

Methyl 2-(cyclobutylsulfonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by recent research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a cyclobutylsulfonyl group, which may influence its biological activity. The compound's molecular formula is C12_{12}H14_{14}O3_{3}S, and it has a molecular weight of approximately 258.31 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, extracts containing sulfonyl groups have shown effectiveness against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anticancer Potential

Research has also explored the anticancer potential of sulfonamide derivatives. This compound may share similar mechanisms with other compounds in this class, targeting cancer cell proliferation and inducing apoptosis. For example, studies have demonstrated that certain sulfonamide compounds can inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Compounds with sulfonyl moieties have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of related sulfonamide compounds demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting the compound's role in cancer therapy.

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